molecular formula C7H9NO5S B12442620 Methyl 5-(sulfamoylmethyl)furan-2-carboxylate

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate

Cat. No.: B12442620
M. Wt: 219.22 g/mol
InChI Key: WPFVUVARHWTESX-UHFFFAOYSA-N
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Description

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate is a chemical compound with the molecular formula C7H9NO5S and a molecular weight of 219.22 g/mol . This compound is characterized by a furan ring substituted with a sulfamoylmethyl group and a carboxylate ester group. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(sulfamoylmethyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with sulfamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(sulfamoylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoylmethyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(sulfamoylmethyl)furan-2-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

IUPAC Name

methyl 5-(sulfamoylmethyl)furan-2-carboxylate

InChI

InChI=1S/C7H9NO5S/c1-12-7(9)6-3-2-5(13-6)4-14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11)

InChI Key

WPFVUVARHWTESX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)N

Origin of Product

United States

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